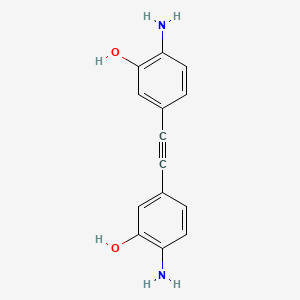
3,3'-(Ethyne-1,2-diyl)bis(6-aminophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) is an organic compound with the molecular formula C14H12N2O2 It is a bisphenol derivative featuring two aminophenol groups connected by an ethyne (acetylene) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) typically involves the coupling of two aminophenol units via an ethyne linkage. One common method involves the use of a palladium-catalyzed Sonogashira coupling reaction. This reaction requires an aryl halide (such as 2-iodophenol) and a terminal alkyne (such as ethyne) in the presence of a palladium catalyst, a copper co-catalyst, and a base like triethylamine. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can influence biological pathways, catalytic processes, and material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Another bisphenol derivative with two phenol groups connected by a methylene bridge.
Bisphenol F: Similar to bisphenol A but with a different bridging group (methylene).
Bisphenol S: Contains a sulfone group as the bridging unit between the phenol groups.
Uniqueness
5,5’-(Ethyne-1,2-diyl)bis(2-aminophenol) is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature can enhance its electronic properties and make it suitable for specific applications in materials science and organic electronics.
Propriétés
Numéro CAS |
928780-91-0 |
|---|---|
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-amino-5-[2-(4-amino-3-hydroxyphenyl)ethynyl]phenol |
InChI |
InChI=1S/C14H12N2O2/c15-11-5-3-9(7-13(11)17)1-2-10-4-6-12(16)14(18)8-10/h3-8,17-18H,15-16H2 |
Clé InChI |
XZKHPGCMRQQGQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#CC2=CC(=C(C=C2)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[(1S)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B15089264.png)
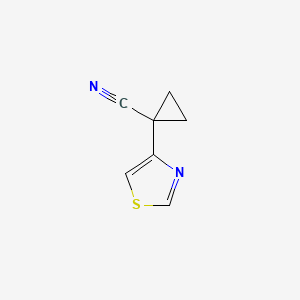
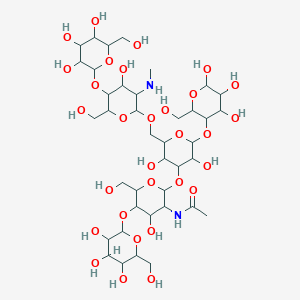
![2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid](/img/structure/B15089277.png)

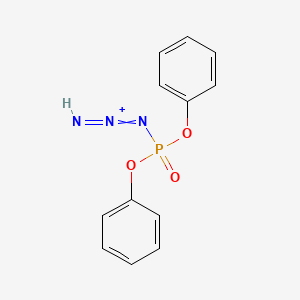
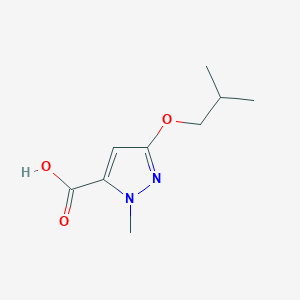

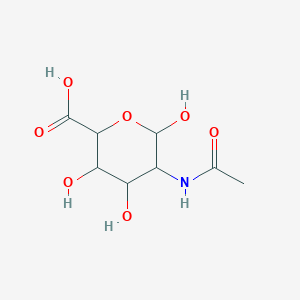
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-3-[2-(methylamino)benzoyl]oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15089308.png)
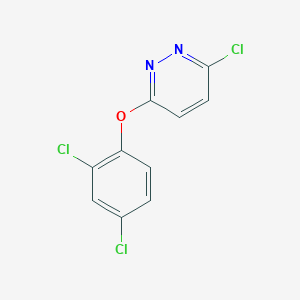
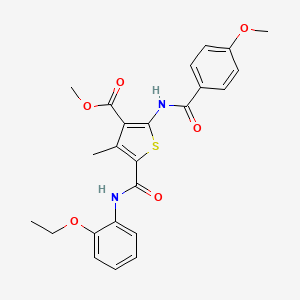

![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B15089350.png)
